Cas no 52916-96-8 ((1S,4aR,5R,7S,7aS)-1-(beta-D-glucopyranosyloxy)-5-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-yl acetate)
![(1S,4aR,5R,7S,7aS)-1-(beta-D-glucopyranosyloxy)-5-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-yl acetate structure](https://it.kuujia.com/scimg/cas/52916-96-8x500.png)
52916-96-8 structure
Nome del prodotto:(1S,4aR,5R,7S,7aS)-1-(beta-D-glucopyranosyloxy)-5-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-yl acetate
(1S,4aR,5R,7S,7aS)-1-(beta-D-glucopyranosyloxy)-5-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-yl acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- (1S,4aR,5R,7S,7aS)-1-(beta-D-glucopyranosyloxy)-5-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-yl acetate
- beta-D-Glucopyranoside, (1S,4aR,5R,7S,7aS)-7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-5-hydroxy-7-methylcyclopenta(c)pyran-1-yl
- beta-D-glucopyranoside, (1S,4aR,5R,7S,7aS)-7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-5-hydroxy-7-methylcyclopenta[c]pyran-1-yl
- [(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate
- 52916-96-8
- [(1S,4Ar,5R,7S,7aS)-5-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate
- beta-D-Glucopyranoside, 7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-5-hydroxy-7-methylcyclopenta(c)pyran-1-yl, (1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha))-
- Ajugoside
-
- Inchi: InChI=1S/C17H26O10/c1-7(19)27-17(2)5-9(20)8-3-4-24-15(11(8)17)26-16-14(23)13(22)12(21)10(6-18)25-16/h3-4,8-16,18,20-23H,5-6H2,1-2H3
- Chiave InChI: FLOXQRMTDDOZKF-UHFFFAOYSA-N
- Sorrisi: CC(=O)OC1(C)CC(O)C2C=COC(OC3OC(CO)C(O)C(O)C3O)C12 |c:10|
Proprietà calcolate
- Massa esatta: 390.15259702g/mol
- Massa monoisotopica: 390.15259702g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 27
- Conta legami ruotabili: 5
- Complessità: 596
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 155Ų
- XLogP3: -0.823
(1S,4aR,5R,7S,7aS)-1-(beta-D-glucopyranosyloxy)-5-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-yl acetate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T29791-5 mg |
Ajugoside |
52916-96-8 | 98% | 5mg |
¥ 7,000 | 2023-07-11 | |
TargetMol Chemicals | T29791-5mg |
Ajugoside |
52916-96-8 | 98% | 5mg |
¥ 7000 | 2023-09-15 | |
TargetMol Chemicals | T29791-25mg |
Ajugoside |
52916-96-8 | 25mg |
¥ 10600 | 2024-07-20 |
(1S,4aR,5R,7S,7aS)-1-(beta-D-glucopyranosyloxy)-5-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-yl acetate Letteratura correlata
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
52916-96-8 ((1S,4aR,5R,7S,7aS)-1-(beta-D-glucopyranosyloxy)-5-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-yl acetate) Prodotti correlati
- 6926-14-3(8-O-Acetylharpagide)
- 97169-44-3(8-O-Acetylharpagide)
- 2514730-19-7(3-Bromo-5-chloro-2,6-difluorophenylacetic acid)
- 2151081-30-8((2R)-5-phenylpent-4-en-2-amine)
- 1039840-86-2(N-(pyridin-2-yl)methylpyridin-4-amine)
- 1354021-06-9(4-bromo-2-chloro-5-iodopyridine)
- 16496-88-1(3-(3-chloropropyl)sulfanylpropanoic acid)
- 1369532-54-6(Boc-D-Selenomethionine)
- 1788833-34-0(N-(5-hydroxy-3-phenylpentyl)-2-phenylbutanamide)
- 2171481-44-8(3-(4-aminooxan-4-yl)-8-methyl-8-azabicyclo3.2.1octan-3-ol)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:52916-96-8)Ajugoside

Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta